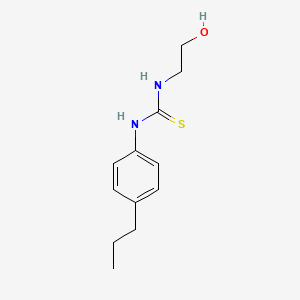

1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea

Description

1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea is a thiourea derivative characterized by a 2-hydroxyethyl group and a 4-propylphenyl substituent. Its molecular formula is C₁₂H₁₈N₂OS, with a molar mass of 238.34 g/mol. The hydroxyethyl group introduces hydrogen-bonding capacity, while the 4-propylphenyl moiety contributes hydrophobicity, influencing solubility, crystallinity, and biological interactions .

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3-(4-propylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-2-3-10-4-6-11(7-5-10)14-12(16)13-8-9-15/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLZISXVIIWHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)NC(=S)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea can be synthesized through the reaction of 4-propylphenyl isothiocyanate with 2-aminoethanol. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Propylphenyl isothiocyanate+2-Aminoethanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the thiourea moiety can coordinate with metal ions or participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Physicochemical Properties

The substituents on thiourea derivatives dictate their physicochemical behavior. Key comparisons include:

1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea (C₁₁H₁₆N₂O₂S, 240.32 g/mol)

- Structural Difference : Ethoxy (-OCH₂CH₃) vs. propyl (-CH₂CH₂CH₃) substituents.

- Impact : The ethoxy group is electron-donating and polar, enhancing water solubility compared to the hydrophobic propyl chain. However, the propyl group may improve lipid membrane penetration in biological systems .

1-(2-Hydroxyethyl)-3-phenylthiourea (C₉H₁₂N₂OS, 196.26 g/mol)

- Structural Difference : Phenyl vs. 4-propylphenyl.

- Impact : The absence of the propyl group reduces hydrophobicity, limiting membrane permeability but increasing aqueous solubility. This highlights the trade-off between hydrophilicity and bioavailability .

1-(4-Nitrophenyl)-3-adamantylthiourea (C₁₇H₂₁N₃O₂S, 331.43 g/mol)

- Structural Difference: Nitro (-NO₂) and adamantyl groups.

- Impact : The nitro group is electron-withdrawing, stabilizing negative charges and enhancing interactions with electrophilic targets. The rigid adamantyl group improves thermal stability but reduces conformational flexibility .

Antimicrobial Activity

- Propylbenzyl Derivatives : Compounds like 1-(4-((1-methyl)-propyl)benzyl)thiourea () show potent activity against Staphylococcus aureus (MSSA and MRSA), attributed to hydrophobic interactions with bacterial membranes .

- Target Compound : The 4-propylphenyl group may similarly enhance antimicrobial efficacy by promoting membrane disruption, though experimental validation is needed.

Enzyme Inhibition

- Hydroxyethyl Derivatives : highlights that 2-hydroxyethyl substituents in thioureas participate in hydrogen bonding with enzyme active sites, as shown via density functional theory (DFT) studies. This suggests the target compound could inhibit enzymes like HIV-1 reverse transcriptase, though direct evidence is lacking .

Crystallographic and Hydrogen-Bonding Behavior

- S-Shaped Conformation : Acyl thioureas (e.g., 1-(adamantane-1-carbonyl)-3-aryl derivatives) adopt planar S-shaped conformations, optimizing hydrogen-bonding networks. The target compound’s hydroxyethyl group may similarly stabilize crystal packing via O-H···S or N-H···O interactions .

- Comparison with Ethoxy Analogs : The ethoxy group in 1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea forms stronger hydrogen bonds than propyl, leading to distinct crystal lattice arrangements .

Biological Activity

1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 4-propylphenyl isothiocyanate with 2-aminoethanol. This process results in a thiourea derivative that exhibits unique structural features conducive to biological activity.

Antioxidant Properties

Research indicates that thiourea derivatives, including this compound, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. In vitro studies have shown that this compound effectively inhibits lipid peroxidation, demonstrating its potential as a protective agent against oxidative damage.

Anticancer Activity

Several studies have evaluated the anticancer effects of this compound. In particular, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, particularly the G2/M phase.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation and migration |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiourea moiety can form hydrogen bonds with proteins and enzymes, modulating their activity. Specifically, it has been shown to inhibit certain kinases involved in cancer progression, thus providing a basis for its anticancer properties.

Interaction with Enzymes

The compound's interaction with enzymes such as cyclin-dependent kinases (CDKs) has been highlighted in studies. By inhibiting these enzymes, the compound disrupts cell cycle progression, leading to reduced cell viability in cancerous tissues.

Case Studies

Case Study 1: In Vivo Efficacy

In a recent study involving animal models of cancer, administration of this compound resulted in significant tumor regression compared to control groups. The study indicated that the compound not only reduced tumor size but also improved survival rates among treated subjects.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results demonstrated that treatment with this thiourea derivative significantly reduced neuronal apoptosis and improved cognitive function in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.